![molecular formula C19H30N2O4S B513499 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 941232-28-6](/img/structure/B513499.png)
1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound with the molecular formula C19H30N2O4S . This compound is characterized by its unique structural components, including a butoxy group, an isopropylphenyl group, a sulfonyl group, and a piperidinecarboxamide moiety. It has an average mass of 382.517 Da and a monoisotopic mass of 382.192627 Da .
Preparation Methods
The synthesis of 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves multiple steps, typically starting with the preparation of the core phenylsulfonyl structure. This is followed by the introduction of the butoxy and isopropyl groups through various organic reactions. The final step involves the formation of the piperidinecarboxamide moiety. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinecarboxamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide can be compared with other sulfonyl-containing compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a methoxy group instead of a butoxy group.
1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Contains an ethoxy group instead of a butoxy group.
1-[(4-Propoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Features a propoxy group in place of the butoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-4-5-12-25-18-7-6-16(13-17(18)14(2)3)26(23,24)21-10-8-15(9-11-21)19(20)22/h6-7,13-15H,4-5,8-12H2,1-3H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVWUJFLRALSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
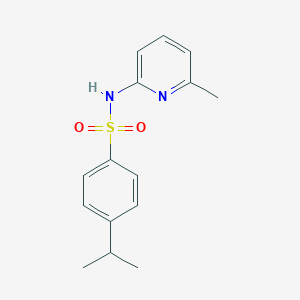
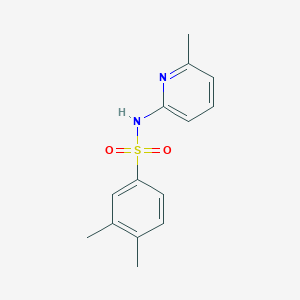
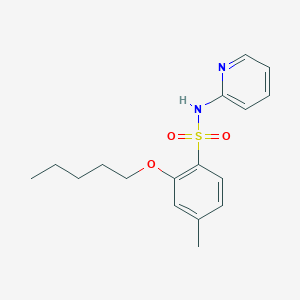
![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B513420.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
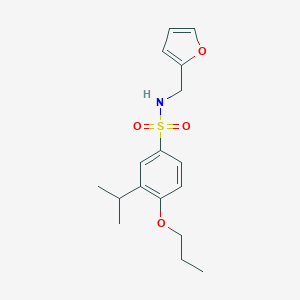
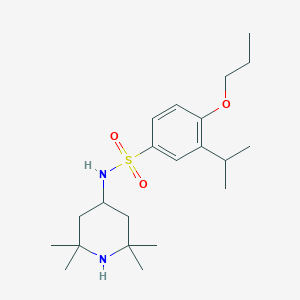
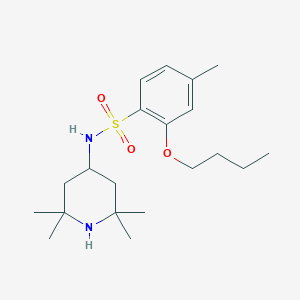
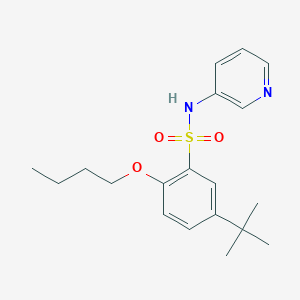
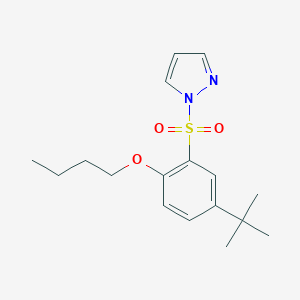
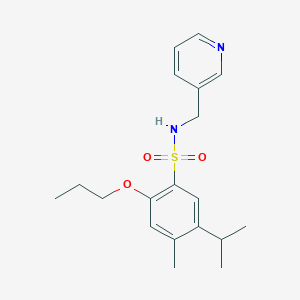
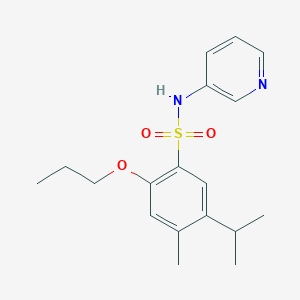
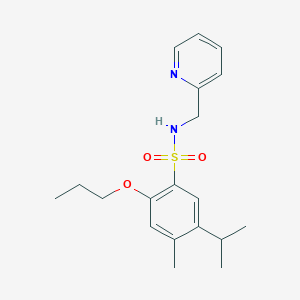
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)
